molecular formula C7H12N2O B3236266 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol CAS No. 136609-58-0

3-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B3236266
CAS No.: 136609-58-0
M. Wt: 140.18 g/mol
InChI Key: GYLAKOUCKWSZPG-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H12N2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

3-(1-methyl-1H-imidazol-2-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with other biomolecules, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and altering their affinity for specific DNA sequences . These interactions can lead to changes in the transcription of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites in the cell . The compound’s metabolism can also affect its overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function . For example, higher concentrations of this compound in certain tissues can lead to more pronounced effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may accumulate in the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol can be achieved through several methods. One common method involves the reaction of 1-methylimidazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 1-methylimidazole in a suitable solvent, such as ethanol.
  • Add 3-chloropropanol to the solution.
  • Add a base, such as sodium hydroxide, to the reaction mixture.
  • Heat the mixture to reflux for several hours.
  • After completion of the reaction, cool the mixture and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1-methyl-1H-imidazol-2-yl)propanoic acid.

    Reduction: Formation of 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine.

    Substitution: Formation of 3-(1-methyl-1H-imidazol-2-yl)propyl chloride or 3-(1-methyl-1H-imidazol-2-yl)propylamine.

Scientific Research Applications

3-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine
  • 3-(1H-imidazol-1-yl)propan-1-ol
  • 3-(1-methyl-1H-imidazol-1-yl)propan-1-amine

Uniqueness

3-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of the hydroxyl group on the propyl chain, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances the compound’s solubility in polar solvents.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-5,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAKOUCKWSZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136609-58-0
Record name 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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